REACTION_CXSMILES
|
[CH3:1][N:2]([N:9]=O)/C(/N)=N/[N+]([O-])=O.C(N(CC)CC)C.[C:18](Cl)(=[O:25])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>>[N+:2](=[CH2:1])=[N-:9].[N+:2](=[CH:1][C:18]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=[O:25])=[N-:9]
|
Name
|
|
Quantity
|
15.72 g
|
Type
|
reactant
|
Smiles
|
CN(/C(=N/[N+](=O)[O-])/N)N=O
|
Name
|
|
Quantity
|
7.4 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
solution
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
stirred for 20 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction is warmed to 22°
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallized from ether/pentane
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=[N-])=C
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=[N-])=CC(=O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |